![molecular formula C24H23N3O3S2 B2658052 N-(2-ethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1795441-25-6](/img/structure/B2658052.png)
N-(2-ethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of a compound involves understanding its atomic arrangement and bonding. Unfortunately, specific details about the molecular structure of this compound are not available in the current data .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available data. Chemical reactions can be influenced by various factors such as temperature, pressure, and the presence of other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its state, color, solubility, melting point, boiling point, etc. Unfortunately, specific details about the physical and chemical properties of this compound are not available in the current data .Scientific Research Applications
Antimicrobial Activities
Compounds structurally related to N-(2-ethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide have been synthesized and tested for their antimicrobial properties. These include derivatives of thiazoles, pyrimidines, and thienopyrimidines, showing significant in vitro antimicrobial activity against bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents to combat resistant microbial infections (Wardkhan et al., 2008), (Kerru et al., 2019).
Antitumor Activity
Research on thieno[3,2-d]pyrimidine derivatives has revealed their potential as antitumor agents. Various synthesized compounds have shown potent anticancer activity against different human cancer cell lines, suggesting their applicability in cancer therapy (Hafez & El-Gazzar, 2017).
Anti-inflammatory and Analgesic Activities
Studies have also explored the anti-inflammatory and analgesic potential of related compounds. Synthesized pyrimidine derivatives have demonstrated activities equivalent to acetylsalicylic acid, highlighting their potential use in treating inflammatory and pain-related conditions (Cannito et al., 1990).
Dual Inhibitory Actions
Some derivatives have been designed to target both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), acting as dual inhibitors. This dual action suggests their potential use as antitumor agents, offering a novel approach to cancer treatment by targeting two critical enzymes in the folate pathway (Gangjee et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-oxo-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-2-30-20-11-7-6-10-18(20)25-21(28)16-32-24-26-19-13-15-31-22(19)23(29)27(24)14-12-17-8-4-3-5-9-17/h3-11,13,15H,2,12,14,16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEGTSPXFITJLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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